molecular formula C15H18BrNO2 B13337224 tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate

Cat. No.: B13337224
M. Wt: 324.21 g/mol
InChI Key: VPODGUAUUSDKQY-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate is a bicyclic heteroaromatic compound featuring a cyclopropane ring fused to a partially hydrogenated quinoline core. The molecule contains a bromine substituent at the 6-position of the quinoline ring and a tert-butyl ester group at the 3-position. The cyclopropane ring introduces significant ring strain, which may enhance reactivity in ring-opening or functionalization reactions .

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

tert-butyl 6-bromo-1,1a,2,7b-tetrahydrocyclopropa[c]quinoline-3-carboxylate

InChI

InChI=1S/C15H18BrNO2/c1-15(2,3)19-14(18)17-8-9-6-11(9)12-7-10(16)4-5-13(12)17/h4-5,7,9,11H,6,8H2,1-3H3

InChI Key

VPODGUAUUSDKQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C3=C1C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The initial step involves synthesizing a suitable quinoline precursor, often derived from substituted anilines or o-aminobenzaldehyde derivatives. Common methods include:

  • Skraup synthesis : Condensation of aniline derivatives with glycerol and oxidants.
  • Povarov reaction : Anilines reacting with aldehydes and alkenes under acidic conditions.

Cyclization to Form the Tetrahydroquinoline

The tetrahydroquinoline structure is typically obtained via:

Cyclopropanation to Form the Cyclopropa[c] Ring

Sun et al. (2022) reported a method involving the reaction of coumarin derivatives with chloroacetone under basic conditions to generate cyclopropanated derivatives. Although specific to coumarin systems, analogous strategies are employed for quinoline derivatives:

  • Carbenoid-mediated cyclopropanation : Using diazocompounds (e.g., diazomethane or its derivatives) in the presence of catalysts such as copper or rhodium complexes.
  • Metal-catalyzed cyclopropanation : Employing reagents like trimethylsilyl diazomethane with transition metals to insert into the double bonds of the quinoline ring system.

Bromination at the 6-Position

Electrophilic Bromination

The bromination step is crucial for functionalization at the 6-position:

Method Reagents Conditions Remarks
Electrophilic Bromination N-Bromosuccinimide (NBS) In inert solvents like dichloromethane, at 0–25°C Selectivity can be controlled via temperature and solvent polarity
Radical Bromination Bromine (Br₂) with UV light Room temperature under UV Less selective, often leading to polybromination

Selectivity Considerations

The presence of electron-donating or withdrawing groups influences regioselectivity. Bromination at the 6-position is favored due to activation by the nitrogen atom and the existing substituents.

Esterification with tert-Butyl Group

The final step involves esterifying the carboxylic acid intermediate to form the tert-butyl ester:

  • Reagents : tert-Butanol, acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Method : Fischer esterification under reflux with Dean-Stark apparatus to remove water, driving the equilibrium toward ester formation.
  • Alternative : Using tert-butyl chloroformate or tert-butyl bromide in the presence of base for direct esterification.

Purification and Characterization

Post-synthesis, purification typically involves:

Data Tables Summarizing Key Parameters

Step Reagents Solvent Temperature Yield (%) Notes
Quinoline core synthesis Aniline derivatives + glycerol Glycerol, oxidants 150°C 70–85 Skraup method
Cyclopropanation Diazomethane or TMS-diazomethane Dichloromethane Room temp 65–75 Metal catalyst optional
Bromination N-Bromosuccinimide Dichloromethane 0°C to RT 80–90 Regioselective at 6-position
Esterification tert-Butanol + p-toluenesulfonic acid Toluene Reflux 70–85 Water removed via Dean-Stark

Research Outcomes and Optimization

Recent studies emphasize the importance of:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline analogs .

Scientific Research Applications

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ring System Variations

  • This contrasts with the non-fused, partially saturated quinoline in CAS 1123169-45-8, which lacks ring strain and may exhibit greater thermal stability .
  • Indole vs. Quinoline Cores: The indole derivative (CAS 182344-70-3) features a five-membered nitrogen-containing ring, enabling π-π stacking interactions distinct from the quinoline-based compounds. Bromination at the 5-position on indole vs. the 6-position on quinoline alters electronic distribution and regioselectivity in cross-coupling reactions .

Substituent Effects

  • Bromine Position: The 6-bromo substituent in the target compound and CAS 1123169-45-8 may direct electrophilic substitution to adjacent positions on the quinoline ring. In contrast, the 5-bromo substituent on indole (CAS 182344-70-3) could favor reactivity at the indole’s 3-position.
  • tert-Butyl Ester Group: All compounds share this group, which enhances solubility in non-polar solvents and sterically hinders nucleophilic attack at the ester carbonyl.

Biological Activity

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate (CAS Number: 2417969-69-6) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrNO2C_{15}H_{18}BrNO_2 with a molecular weight of 324.22 g/mol. The compound features a cyclopropane ring fused to a quinoline structure, which is known to influence its biological interactions.

PropertyValue
Molecular FormulaC15H18BrNO2
Molecular Weight324.22 g/mol
CAS Number2417969-69-6
EINECSNot available

Antitumor Activity

Research indicates that derivatives of cyclopropane-containing compounds often exhibit antitumor properties. A study focusing on structurally similar compounds found that modifications to the quinoline ring can enhance inhibitory effects on cancer cell lines, particularly those resistant to conventional therapies. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various bacterial strains. For instance, derivatives with bromine substitutions have shown enhanced potency against Gram-positive bacteria due to increased membrane permeability. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains an area for further exploration.

Neuroprotective Effects

Preliminary studies suggest that compounds within this chemical class may possess neuroprotective properties. These effects are hypothesized to arise from the inhibition of acetylcholinesterase (AChE), which could lead to improved cognitive function in models of neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cells
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveAChE inhibition leading to cognitive benefits

Case Study 1: Antitumor Efficacy

A recent investigation evaluated the antitumor efficacy of several quinoline derivatives in vitro. The study demonstrated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells at concentrations as low as 10 µM.

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Q & A

Q. Table 1. Key Synthetic Parameters for Brominated Cyclopropaquinoline Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst (Pd) Loading2–5 mol%Higher loading reduces E-factor
Solvent PolarityDMF > THFPolar aprotic solvents enhance coupling rates
Temperature100–120°CAccelerates oxidative addition
PurificationHexane:EtOAc (15:1)Removes Pd residues/byproducts

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueDiagnostic Signal(s)Reference
<sup>1</sup>H NMRδ 1.52 ppm (t-Bu), 7.03–6.86 ppm (aromatic H)
HRMS[M+Na]<sup>+</sup> = 312.1570 (Δ <1 ppm)
X-ray CrystallographyC13–N1–C6–C11 torsion angle = 1.4°

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